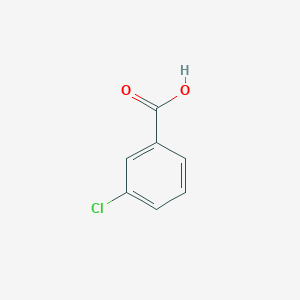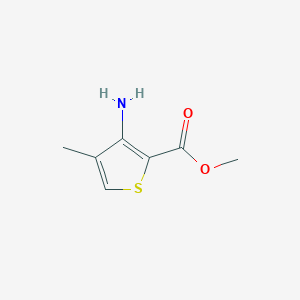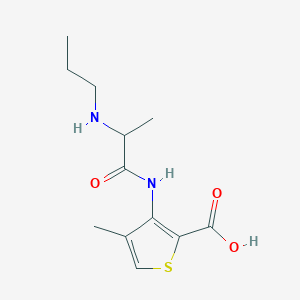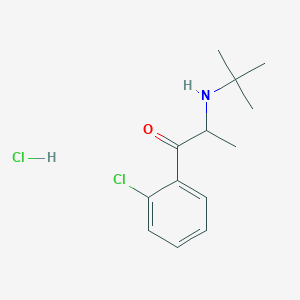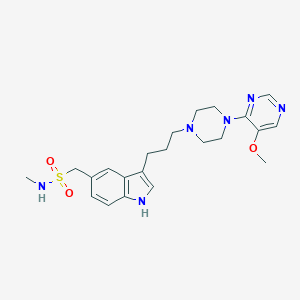
1-(3-Chlorphenyl)piperazin
Übersicht
Beschreibung
M-chlorophenylpiperazine is a psychoactive compound belonging to the phenylpiperazine class. It was initially developed in the late 1970s and has been used in scientific research. It has also been detected in pills sold as “ecstasy” in various regions . M-chlorophenylpiperazine is known for its psychostimulant, anxiety-provoking, and hallucinogenic effects .
Wissenschaftliche Forschungsanwendungen
m-Chlorphenylpiperazin wurde in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, ausgiebig eingesetzt . Einige seiner Anwendungen umfassen:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität und Eigenschaften zu untersuchen.
Biologie: Wird in Studien eingesetzt, um seine Auswirkungen auf biologische Systeme zu verstehen, insbesondere seine Wechselwirkung mit Serotoninrezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und seine Rolle als Metabolit bestimmter Antidepressiva.
5. Wirkmechanismus
m-Chlorphenylpiperazin entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit Serotoninrezeptoren, insbesondere dem 5-HT2C-Rezeptor . Es wirkt als Agonist an diesen Rezeptoren, was zu verschiedenen physiologischen und verhaltensbedingten Effekten führt. Der Mechanismus der Verbindung beinhaltet die Modulation des Serotoninspiegels im Gehirn, was Stimmung, Angst und andere neurologische Funktionen beeinflusst .
Wirkmechanismus
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
mCPP acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
It is known that mcpp has an affinity for multiple neurotransmitter receptor binding sites in human brain membranes This suggests that mCPP may influence several biochemical pathways related to these receptors
Pharmacokinetics
It is known that mcpp is a metabolite of certain antidepressant medications, such as trazodone . This suggests that mCPP may be produced in the body following the administration of these medications. The impact of these ADME properties on the bioavailability of mCPP is currently unclear and warrants further investigation.
Result of Action
The action of mCPP at the 5-HT2C receptor induces hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake. This suggests that mCPP may have potential applications in the management of feeding behaviors .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(3-Chlorophenyl)piperazine is extensively metabolized, mainly by hydroxylation of the aromatic ring and by degradation of the piperazine moiety . The metabolites include two hydroxy-1-(3-Chlorophenyl)piperazine isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers .
Cellular Effects
Given its psychoactive properties, it likely influences neuronal function and may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its metabolites suggest that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that it can be detected in rat urine after single administration , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
1-(3-Chlorophenyl)piperazine is involved in several metabolic pathways, as suggested by its extensive metabolism to various metabolites . These pathways likely involve various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: M-chlorophenylpiperazine can be synthesized through several methods. One common route involves the reaction of 1-chlorophenylpiperazine with a chlorinating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred at a specific temperature to yield M-chlorophenylpiperazine.
Industrial Production Methods: In industrial settings, the production of M-chlorophenylpiperazine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps like purification through distillation or recrystallization to ensure the final product meets quality standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: m-Chlorphenylpiperazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte:
Oxidation: Oxidierte Derivate von m-Chlorphenylpiperazin.
Reduktion: Reduzierte Formen der Verbindung.
Substitution: Substituierte Phenylpiperazine mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
m-Chlorphenylpiperazin ähnelt anderen Phenylpiperazinverbindungen wie:
1-Benzylpiperazin (BZP): Bekannt für seine stimulierenden Wirkungen.
1-(3-Trifluormethylphenyl)piperazin (TFMPP): Oft in Kombination mit BZP verwendet, um die Wirkungen von MDMA zu imitieren.
1-(4-Fluorphenyl)piperazin (pFPP): Ein weiteres Phenylpiperazin mit psychoaktiven Eigenschaften.
Einzigartigkeit: m-Chlorphenylpiperazin ist einzigartig aufgrund seiner spezifischen Wechselwirkung mit Serotoninrezeptoren und seinen unterschiedlichen psychostimulierenden und halluzinogenen Wirkungen. Im Gegensatz zu einigen anderen Phenylpiperazinen ist es dafür bekannt, dysphorische und anxiogene Wirkungen hervorzurufen, was es als Freizeitdroge weniger wünschenswert macht .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVKMTVMIZMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045138 | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-24-0 | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Chlorophenylpiperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6640-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
